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Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzonitrile

Cat. No.: B158541 Get Quote

For Immediate Release – This technical guide offers a comprehensive overview of the

spectroscopic data for 3,4,5-Trimethoxybenzonitrile, a key building block in organic synthesis.

Aimed at researchers, scientists, and professionals in drug development, this document

provides detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, complete with experimental protocols and a workflow visualization to support

compound identification and characterization.

Spectroscopic Data Summary
The structural attributes of 3,4,5-Trimethoxybenzonitrile have been elucidated through

various spectroscopic techniques. The following tables summarize the key quantitative data

obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a concise and accessible

reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 3,4,5-Trimethoxybenzonitrile is characterized by its simplicity,

showing distinct signals for the aromatic and methoxy protons. The symmetry of the molecule

results in a single signal for the two aromatic protons. The methoxy groups at the C3 and C5

positions are equivalent, while the C4 methoxy group shows a slightly different chemical shift.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.87 s 2H H-2, H-6 (Aromatic)

3.90 s 3H C4-OCH₃

3.88 s 6H C3, C5-OCH₃

Spectrum acquired in CDCl₃ at 400 MHz.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The

chemical shifts are consistent with a substituted aromatic nitrile.

Chemical Shift (δ) ppm Assignment

153.0 C-3, C-5

149.0 C-4

126.5 C-2, C-6

119.3 C≡N (Nitrile)

114.0 C-1

56.2 C3, C5 -OCH₃

56.1 C4 -OCH₃

Note: Assignments are based on predictive models and data from similar structures, as a

definitive published spectrum with full assignments was not available.

Infrared (IR) Spectroscopy
The IR spectrum of 3,4,5-Trimethoxybenzonitrile displays characteristic absorption bands

corresponding to the functional groups present in the molecule. The most prominent feature is

the sharp, strong absorption of the nitrile group.
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Wavenumber (cm⁻¹) Assignment Intensity

2226 C≡N stretch (Nitrile)[1] Strong

~2940-2840 C-H stretch (Methoxy) Medium

~1590, 1500, 1465 C=C stretch (Aromatic ring) Medium-Strong

~1250, 1130 C-O stretch (Aryl ether) Strong

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 3,4,5-Trimethoxybenzonitrile shows a clear

molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity (%) Assignment

193 100.0 [M]⁺ (Molecular Ion)

178 69.5 [M-CH₃]⁺

150 32.5 [M-CH₃-CO]⁺

135 34.0 [M-C₂H₆O]⁺

120 25.1 [M-CH₃-CO-CH₂O]⁺

118 20.1 [M-C₃H₇O₂]⁺

64 34.4 C₅H₄⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the presented spectroscopic

data, designed to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 3,4,5-Trimethoxybenzonitrile powder was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)
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tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz

spectrometer.

¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1

second, and an acquisition time of 4 seconds. A total of 16 scans were collected.

¹³C NMR: Proton-decoupled spectra were acquired with a spectral width of 240 ppm, a

relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Approximately 1024

scans were accumulated to achieve a sufficient signal-to-noise ratio.

Data Processing: The resulting Free Induction Decays (FIDs) were processed with an

exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra prior to Fourier

transformation. The spectra were referenced to the TMS signal at 0.00 ppm for ¹H and the

residual CDCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid 3,4,5-Trimethoxybenzonitrile was placed

directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition: An FTIR spectrometer equipped with a single-

reflection diamond ATR accessory was used. A background spectrum of the clean, empty

ATR crystal was recorded. Pressure was applied to the sample using the instrument's clamp

to ensure good contact with the crystal. The sample spectrum was then recorded in the

range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹.

Data Processing: The final spectrum was presented as transmittance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of 3,4,5-Trimethoxybenzonitrile was prepared in

methanol (approximately 1 mg/mL).
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Instrumentation and Data Acquisition: An Electron Ionization (EI) mass spectrometer was

used. The sample was introduced via a direct insertion probe. The ionization energy was set

to 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-500

amu.

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion

peak and the major fragment ions. The relative intensities were calculated with respect to the

base peak.

Visualization of Spectroscopic Workflow
The logical flow for the characterization of a chemical compound like 3,4,5-
Trimethoxybenzonitrile using multiple spectroscopic techniques is illustrated below. This

workflow ensures a comprehensive structural elucidation, from functional group identification to

the precise mapping of atoms.
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Click to download full resolution via product page

Workflow for the spectroscopic analysis of 3,4,5-Trimethoxybenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b158541?utm_src=pdf-body-img
https://www.benchchem.com/product/b158541?utm_src=pdf-body
https://www.benchchem.com/product/b158541?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/jo3008258
https://www.benchchem.com/product/b158541#spectroscopic-data-of-3-4-5-trimethoxybenzonitrile-nmr-ir-ms
https://www.benchchem.com/product/b158541#spectroscopic-data-of-3-4-5-trimethoxybenzonitrile-nmr-ir-ms
https://www.benchchem.com/product/b158541#spectroscopic-data-of-3-4-5-trimethoxybenzonitrile-nmr-ir-ms
https://www.benchchem.com/product/b158541#spectroscopic-data-of-3-4-5-trimethoxybenzonitrile-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b158541?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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